2,5-Pyrazinedicarbonyl dichloride
Overview
Description
2,5-Pyrazinedicarbonyl dichloride is an organic compound with the chemical formula C₆H₂Cl₂N₂O₂. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two acyl chloride groups at the 2 and 5 positions of the pyrazine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Pyrazinedicarbonyl dichloride can be synthesized through the chlorination of 2,5-pyrazinedicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrazinedicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5-pyrazinedicarboxylic acid.
Condensation reactions: It can participate in condensation reactions with amines and alcohols to form imides and esters, respectively
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reactions
Major Products Formed
Amides: Formed through the reaction with amines.
Esters: Formed through the reaction with alcohols.
Scientific Research Applications
2,5-Pyrazinedicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,5-Pyrazinedicarbonyl dichloride is primarily based on its reactivity towards nucleophiles. The acyl chloride groups readily react with nucleophilic species, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the acyl chloride groups, which increases the electrophilicity of the carbonyl carbon atoms. The resulting products can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Pyrazinedicarbonyl dichloride: Similar structure but with acyl chloride groups at the 2 and 3 positions.
2,6-Pyrazinedicarbonyl dichloride: Acyl chloride groups at the 2 and 6 positions.
2,5-Pyridinedicarbonyl dichloride: Similar structure with a pyridine ring instead of a pyrazine ring
Uniqueness
2,5-Pyrazinedicarbonyl dichloride is unique due to the specific positioning of the acyl chloride groups, which influences its reactivity and the types of derivatives it can form. This compound’s distinct structure allows for the synthesis of unique molecules that may not be accessible through other similar compounds.
Properties
IUPAC Name |
pyrazine-2,5-dicarbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-5(11)3-1-9-4(2-10-3)6(8)12/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVVTWGBRTWHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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